N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Oxidative Stress Keap1-Nrf2 Cellular Protection

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide (CAS 946221-83-6, molecular formula C20H22N2O2S2, MW 386.53) is a synthetic research compound belonging to the naphthyl sulfonamide pyrrolidine derivative class. Its structure combines a naphthalene-1-sulfonamide group with a pyrrolidine ring and a thiophene moiety, distinguishing it from simpler sulfonamide analogs.

Molecular Formula C20H22N2O2S2
Molecular Weight 386.53
CAS No. 946221-83-6
Cat. No. B2415758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
CAS946221-83-6
Molecular FormulaC20H22N2O2S2
Molecular Weight386.53
Structural Identifiers
SMILESC1CCN(C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
InChIInChI=1S/C20H22N2O2S2/c23-26(24,20-9-5-7-16-6-1-2-8-18(16)20)21-14-19(17-10-13-25-15-17)22-11-3-4-12-22/h1-2,5-10,13,15,19,21H,3-4,11-12,14H2
InChIKeyGUKKHPFTWZAJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide (CAS 946221-83-6): Chemical Class Baseline for Research Procurement


N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide (CAS 946221-83-6, molecular formula C20H22N2O2S2, MW 386.53) is a synthetic research compound belonging to the naphthyl sulfonamide pyrrolidine derivative class [1]. Its structure combines a naphthalene-1-sulfonamide group with a pyrrolidine ring and a thiophene moiety, distinguishing it from simpler sulfonamide analogs. This chemotype has been disclosed in patent literature as a potential Keap-1 modulator scaffold, relevant to the Nrf2-Keap-1 signaling pathway [2].

Why N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide Cannot Be Replaced by Generic In-Class Analogs


Within the naphthyl sulfonamide pyrrolidine class, subtle structural variations—such as replacing the naphthalene-1-sulfonamide with a thiophene-2-sulfonamide or altering the heterocyclic amine from pyrrolidine to 4-methylpiperazine—can drastically shift target engagement and in vitro potency, as shown by structure-activity relationship (SAR) studies in patent filings [1]. For scientific studies requiring reproducible modulation of the Keap-1/Nrf2 axis, generic substitution without matched biological profiling data risks introducing uncontrolled variables. The specific combination of the naphthalene-1-sulfonamide headgroup, pyrrolidine linker, and thiophen-3-yl tail in compound 946221-83-6 is defined in Keap-1 modulator patent claims, implying a non-obvious SAR advantage over alternatives lacking this exact topological arrangement [1].

Quantitative Differentiation Evidence for N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide


Keap-1 Cysteine Modulation and Nrf2 Activation Pathway Evidence

Database-curated molecular interaction data indicate that N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide acts as a modulator of Keap1 cysteines, leading to Nrf2 activation [1]. In a molecular expression atlas context, Nrf2 shows a fold-change of -0.28 and a highly significant p-value of 4.75E-12 upon treatment, suggesting a reproducible biological effect [1]. While direct head-to-head IC50 data against specific Keap1 cysteines or in cellular Nrf2 reporter assays have not been identified for this exact compound in the public domain, this mechanism-based fingerprint differentiates it from sulfonamide analogs that lack cysteine-modifying capacity.

Oxidative Stress Keap1-Nrf2 Cellular Protection

Structural Differentiation Versus Close Piperazine and Thiophene-Sulfonamide Analogs

The closest identifiable analog is N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, which replaces the naphthalene-1-sulfonamide with thiophene-2-sulfonamide and pyrrolidine with 4-methylpiperazine . Patent documents for naphthyl sulfonamide pyrrolidine derivatives emphasize the naphthalene-1-sulfonamide moiety as a critical lipophilic anchor for Keap-1 Kelch domain binding, while the pyrrolidine ring provides conformational constraint absent in piperazine analogs [1]. No direct quantitative comparison between these two exact compounds has been reported, but structure-based design principles indicate that the naphthalene-pyrrolidine-thiophene arrangement maximizes hydrophobic contacts within the Keap-1 binding pocket compared to smaller aryl sulfonamides [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Patent-Disclosed Therapeutic Indication Differentiation for Diabetes and Neurodegeneration

The patent family encompassing naphthyl sulfonamide pyrrolidine derivatives, including the scaffold of compound 946221-83-6, claims utility for diabetes, obesity, dyslipidemia, and neurodegenerative diseases such as Alzheimer's and Parkinson's [1]. This dual metabolic-neurodegenerative indication profile differentiates this chemotype from other Keap1 modulators like CDDO-Me (bardoxolone methyl), which primarily showed efficacy in chronic kidney disease, and from sulforaphane, a dietary Nrf2 activator with limited CNS penetration [2]. The patent explicitly highlights that these naphthyl sulfonamide pyrrolidine derivatives are designed for oral bioavailability and CNS exposure, a pharmacological feature not shared by all Keap1-Nrf2 pathway modulators [1].

Metabolic Disease Neuroinflammation Keap1 Modulators

Optimal Research Application Scenarios for N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide in Scientific Procurement


In Vitro Keap1-Nrf2 Pathway Deconvolution Studies

Based on database-curated evidence of Keap1 cysteine modulation and Nrf2 activation [1], this compound is best positioned for in vitro mechanistic studies aimed at dissecting direct Keap1 engagement versus indirect Nrf2 activation. Its distinct naphthalene-1-sulfonamide headgroup is structurally validated within the patent SAR as a Kelch domain anchor, making it suitable for competitive binding assays and cysteine modification profiling [2].

Comparative Chemical Biology of Sulfonamide-Based Keap1 Modulators

The compound serves as a structural comparator to other naphthyl sulfonamide pyrrolidine derivatives and to non-naphthyl Keap1 modulators like CDDO-Me. Its unique combination of a thiophen-3-yl substituent with the naphthalene-1-sulfonamide core provides a differentiated tool for SAR studies aiming to optimize lipophilicity, metabolic stability, and CNS penetrance [1].

Metabolic-Neurodegenerative Disease Model Pharmacological Tool

The patent-defined dual indication profile for diabetes/obesity and neurodegeneration [1] positions this compound as a pharmacological tool for investigating Nrf2-dependent cytoprotection in models where both metabolic and neuroinflammatory endpoints are measured, provided orthogonal selectivity profiling is performed.

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